3,3'-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile)
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Overview
Description
3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile) is an organic compound with the molecular formula C24H16N2 and a molecular weight of 332.4 g/mol It is known for its unique structure, which includes two benzonitrile groups connected by a 1,4-phenylenedi-2,1-ethenediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile) typically involves the reaction of 1,4-phenylenedi-2,1-ethenediyl with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using advanced techniques and equipment to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile) involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile) include:
- 1,4-Bis(3-cyanostyryl)benzene
- Benzonitrile, 2,2’-(1,4-phenylenedi-2,1-ethenediyl)bis
Uniqueness
What sets 3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(benzonitrile) apart from these similar compounds is its specific structure and the unique properties it imparts.
Properties
CAS No. |
36755-00-7 |
---|---|
Molecular Formula |
C24H16N2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[(E)-2-[4-[(E)-2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile |
InChI |
InChI=1S/C24H16N2/c25-17-23-5-1-3-21(15-23)13-11-19-7-9-20(10-8-19)12-14-22-4-2-6-24(16-22)18-26/h1-16H/b13-11+,14-12+ |
InChI Key |
DLYAKFIGWLYUSU-PHEQNACWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)C=CC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
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